

In Vitro Cytotoxicity of "Truliner" Denture Lining Materials: A Technical Guide

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An in-depth analysis of the biocompatibility of "**Truliner**" hard and soft denture lining materials, synthesizing available in vitro cytotoxicity data for researchers, scientists, and drug development professionals.

Introduction

"Truliner" encompasses a family of denture lining materials utilized for relining and repairing dentures. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of two prominent "Truliner" products: "Original Truliner," an autopolymerized, hard relining material with a polymethyl methacrylate (PMMA) base, and "New Truliner," a soft denture liner based on polyethyl methacrylate (PEMA). Understanding the biocompatibility of these materials is paramount for ensuring patient safety and optimizing the performance of dental prosthetics. This document synthesizes findings from key in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential cytotoxic mechanisms. The primary focus is on the assessment of cytotoxicity using fibroblast cell lines, a standard model for evaluating the biological response to dental materials.

Data Presentation: Quantitative Cytotoxicity Data

The in vitro cytotoxicity of "**Truliner**" materials has been evaluated in multiple studies, primarily utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability. The following tables summarize the key quantitative findings from these investigations.



Table 1: In Vitro Cytotoxicity of "Truliner" (Hard, PMMA-based) on L929 Fibroblasts

This table presents the cell viability of L929 fibroblasts exposed to eluates from "**Truliner**" after various aging treatments, as reported by Çakırbay Tanış et al. (2018). A cell viability of less than 70% is generally considered to indicate a cytotoxic effect.

Aging Protocol	Mean Cell Viability (%)	Standard Deviation	Cytotoxicity Classification
24-hour water storage	85.3	± 5.6	Non-cytotoxic
15-day water storage	65.4	± 7.2	Moderately cytotoxic[1]
2500 thermal cycles	82.1	± 6.9	Non-cytotoxic
10,000 thermal cycles	79.8	± 8.1	Slightly cytotoxic

Table 2: In Vitro Cytotoxicity of "New **Truliner**" (Soft, PEMA-based) on L-929 Fibroblasts under Different pH Conditions

The data in this table is derived from a study by Akay et al. (2017), which investigated the effect of pH on the cytotoxicity of "New **Truliner**" eluates prepared in artificial saliva.



pH of Artificial Saliva	Incubation Period	Mean Cell Viability (%)	Standard Deviation	Cytotoxicity Classification
3	24 hours	Not specified, but stated as non- cytotoxic[2][3][4] [5][6]	-	Non-cytotoxic
3	48 hours	Not specified, but stated as non- cytotoxic[2][3][4] [5][6]	-	Non-cytotoxic
7	24 hours	72.97	± 2.42	Non-cytotoxic
7	48 hours	55.78	± 5.00	Moderately cytotoxic
14	24 hours	Data not available	-	-
14	48 hours	Data not available	-	-

Experimental Protocols

The following sections detail the generalized methodologies employed in the cited studies to assess the in vitro cytotoxicity of "**Truliner**" materials.

Preparation of Material Eluates

The evaluation of cytotoxicity is typically performed using eluates, which are extracts of the material in a cell culture medium. This indirect contact method simulates the leaching of substances from the denture liner into the oral environment.

- Specimen Preparation: Disc-shaped specimens of the "Truliner" material are fabricated according to the manufacturer's instructions under aseptic conditions.
- Aging/Conditioning: The specimens undergo various conditioning processes to simulate clinical use. These can include:



- Water Storage: Immersion in distilled water for specific periods (e.g., 24 hours or 15 days)
 to allow for the initial leaching of unreacted monomers and other components.[1]
- Thermal Cycling: Subjecting the specimens to a large number of temperature cycles (e.g., 2500 or 10,000 cycles between 5°C and 55°C) to simulate temperature changes in the oral cavity.[1]
- Storage in Artificial Saliva: Immersion in artificial saliva with varying pH levels (e.g., pH 3, 7, or 14) for an extended period (e.g., 21 days) to assess the impact of different oral environments on leaching.[2]
- Eluate Preparation: After conditioning, the specimens are incubated in a cell culture medium (e.g., Dulbecco's Modified Eagle Medium DMEM) for a defined period (e.g., 24 or 72 hours) at 37°C to create the eluate containing leachable substances.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

- Cell Culture: L929 mouse fibroblasts, a commonly used cell line for cytotoxicity testing of dental materials, are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: A known density of L929 cells is seeded into 96-well microplates and incubated to allow for cell attachment.
- Exposure to Eluates: The culture medium is replaced with the prepared "**Truliner**" eluates, and the cells are incubated for a specific duration (e.g., 24, 48, or 72 hours). Control groups are cultured with fresh medium without any eluate.
- MTT Incubation: After the exposure period, the eluates are removed, and a solution of MTT
 is added to each well. The plates are then incubated for a few hours, during which viable
 cells with active mitochondria reduce the yellow MTT to a purple formazan precipitate.
- Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO or isopropanol) is added to dissolve the formazan crystals.

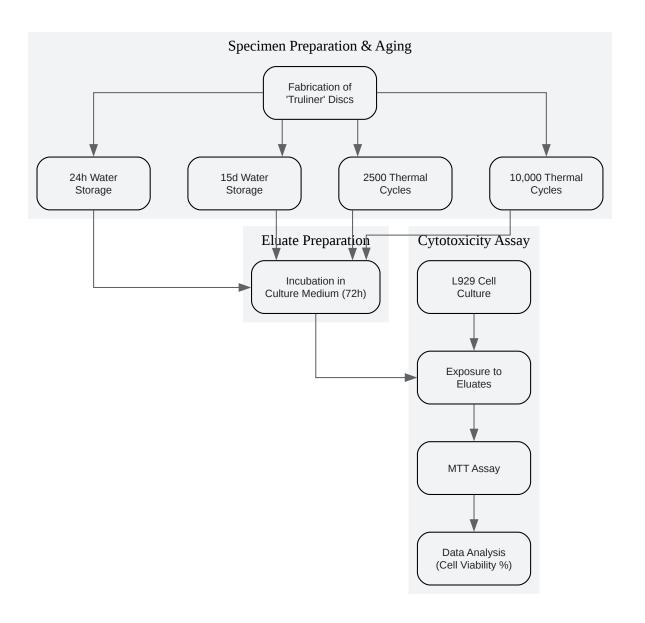


- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
- Calculation of Cell Viability: The percentage of cell viability is calculated relative to the control group (untreated cells), which is considered 100% viable.

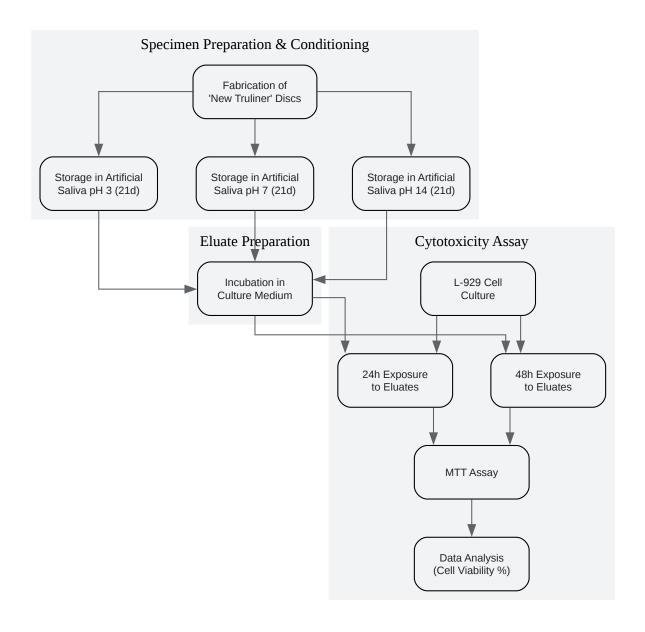
Visualization of Methodologies and Pathways Experimental Workflows

The following diagrams illustrate the experimental workflows for the two key studies cited in this guide.

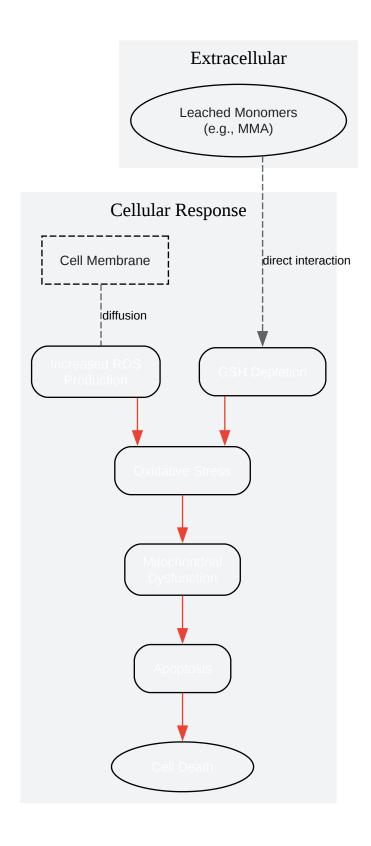












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